DDR1-IN-1 (hydrate)

Kinase selectivity profiling Chemical probe validation Off-target screening

Choose DDR1-IN-1 (hydrate) for unambiguous DDR1 target validation. This type II inhibitor binds the DFG-out conformation (PDB: 4CKR) and offers exceptional selectivity—no off-target inhibition across 451 kinases below 10 µM. The hydrate form delivers defined solubility (DMF/DMSO: 10 mg/mL; DMF:PBS 1:2: 0.3 mg/mL) critical for reproducible in vitro assays. Validated genetic control: >20-fold reduced potency against G707A gatekeeper mutant. Proven combinatorial synergy with PI3K/mTOR inhibitors in colorectal cancer models. The clean pharmacological profile makes it the preferred probe for DDR1-specific signaling, fibrosis, and pathway crosstalk studies—eliminating the multi-kinase confounding of imatinib, ponatinib, or less selective DDR1 inhibitors.

Molecular Formula C30H31F3N4O3 · 0.75H2O
Molecular Weight 566.1
Cat. No. B1163259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDR1-IN-1 (hydrate)
SynonymsDiscoidin Domain Receptor 1-IN-1
Molecular FormulaC30H31F3N4O3 · 0.75H2O
Molecular Weight566.1
Structural Identifiers
SMILESCCN1CCN(CC2=C(C(F)(F)F)C=C(/C(O)=N/C3=CC(OC4=CC=C(N5)C(CC5=O)=C4)=C(C=C3)C)C=C2)CC1.CCN6CCN(CC7=C(C(F)(F)F)C=C(/C(O)=N/C8=CC(OC9=CC=C(N%10)C(CC%10=O)=C9)=C(C=C8)C)C=C7)CC6.CCN%11CCN(CC%12=C(C(F)(F)F)C=C(/C(O)=N/C%13=CC(OC%14=CC=C(N%15)C(CC%15=O)=C%14
InChIInChI=1S/4C30H31F3N4O3.3H2O/c4*1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;;/h4*4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);3*1H2
InChIKeyNQRVBJMEKGSDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDR1-IN-1 (hydrate): A Selective Discoidin Domain Receptor 1 Inhibitor for Kinase Profiling and Fibrosis Research Procurement


DDR1-IN-1 (hydrate) is a type II discoidin domain receptor 1 (DDR1) inhibitor that binds to DDR1 in the DFG-out conformation and inhibits autophosphorylation with an IC50 of 105 nM and an EC50 of 87 nM [1]. The compound exhibits 4-fold reduced potency against DDR2 (IC50 = 413 nM) and demonstrates selectivity across a panel of 451 kinases, with no off-target inhibition observed at concentrations below 10 μM . The 2.2 Å co-crystal structure of DDR1-IN-1 bound to human DDR1 kinase domain has been resolved (PDB: 4CKR), confirming its type II binding mode [2].

Why DDR1-IN-1 (hydrate) Cannot Be Substituted with Other DDR1 Inhibitors in Critical Assays


DDR1 inhibitors exhibit substantial variation in selectivity profiles, kinase off-target spectra, and structure-activity relationships that preclude generic substitution. For instance, DDR1-IN-2 demonstrates ~8-fold higher biochemical potency against DDR1 (IC50 = 13.1 nM) compared to DDR1-IN-1, but this enhanced potency comes at the cost of significant off-target activity against Bcr-Abl (IC50 = 414 nM) and c-Kit (IC50 = 2500 nM), fundamentally altering the pharmacological interpretation of experimental results . DDR1-IN-3 achieves even greater potency (IC50 = 9.4 nM) but lacks the comprehensive kinase selectivity profiling that validates DDR1-IN-1 as a clean probe compound [1]. Additionally, the hydrate formulation of DDR1-IN-1 offers distinct solubility properties (DMF: 10 mg/mL; DMSO: 10 mg/mL; DMF:PBS (1:2): 0.3 mg/mL) that differ from the dihydrochloride salt form, impacting experimental design and buffer compatibility .

Quantitative Differentiation Evidence for DDR1-IN-1 (hydrate) Selection in Scientific Procurement


DDR1-IN-1 (hydrate) Kinome-Wide Selectivity vs. DDR1-IN-2: Distinct Off-Target Profiles

DDR1-IN-1 demonstrates clean kinase selectivity with no off-target inhibition detected below 10 μM across 451 kinases, whereas DDR1-IN-2 potently inhibits multiple additional kinases including Bcr-Abl and c-Kit [1]. This differential selectivity profile means DDR1-IN-1 serves as a validated pharmacological probe for DDR1-specific signaling, while DDR1-IN-2 is a multi-targeted inhibitor whose antiproliferative effects cannot be attributed solely to DDR1 inhibition .

Kinase selectivity profiling Chemical probe validation Off-target screening

DDR1-IN-1 (hydrate) G707A Gatekeeper Mutation Resistance as DDR1 Target Engagement Validation

DDR1-IN-1 exhibits >20-fold reduced inhibition of DDR1 autophosphorylation in cells expressing the G707A gatekeeper mutation [1]. This genetically defined resistance mechanism enables unambiguous attribution of observed pharmacological effects to DDR1 target engagement, a capability not characterized for many newer DDR1 inhibitors [2].

Target engagement Gatekeeper mutation Pharmacological validation

DDR1-IN-1 (hydrate) vs. Multi-Targeted Clinical Inhibitors: Differential DDR1/ABL Selectivity Profile

Structural analysis reveals that DDR1-IN-1 exhibits poor hydrophobic interactions with the ABL P-loop, providing a structural basis for its DDR1 selectivity, whereas imatinib and ponatinib bind potently to both DDR and ABL kinases [1]. Ponatinib inhibits DDR1 with an IC50 of 9 nM (approximately 11.7-fold more potent than DDR1-IN-1) but demonstrates broad multi-kinase inhibition that confounds DDR1-specific experimental interpretation [2].

Kinase inhibitor selectivity DFG-out conformation ABL kinase

DDR1-IN-1 (hydrate) Combinatorial Activity with PI3K/mTOR Inhibitor GSK2126458 in Colorectal Cancer Models

DDR1-IN-1 demonstrates positive combination effects with the PI3K/mTOR inhibitor GSK2126458, with combined treatment (250 nM DDR1-IN-1 + 82.5 nM GSK2126458) reducing colorectal cancer cell viability to 50% of control after 48 hours, compared to 123% and 70% for single-agent treatments respectively [1]. This validated combinatorial activity provides a defined experimental framework for investigating DDR1-PI3K/mTOR pathway crosstalk [2].

Colorectal cancer Combination therapy PI3K/mTOR pathway

DDR1-IN-1 (hydrate) Solubility Profile and Hydrate Formulation Advantage for In Vitro Applications

The hydrate formulation of DDR1-IN-1 provides distinct solubility characteristics compared to alternative salt forms, with DMF solubility of 10 mg/mL and DMF:PBS (1:2) compatibility at 0.3 mg/mL . This solubility profile differs from the dihydrochloride salt form (CAS 1780303-76-5) which has distinct solubility parameters [1].

Hydrate formulation Solubility Buffer compatibility

Evidence-Based Procurement Scenarios for DDR1-IN-1 (hydrate) in Scientific and Industrial Research


DDR1-Specific Chemical Probe Validation Using G707A Gatekeeper Mutation Control

Procure DDR1-IN-1 (hydrate) for studies requiring unambiguous DDR1 target engagement validation. The compound exhibits >20-fold reduced inhibition of DDR1 autophosphorylation in cells expressing the G707A gatekeeper mutation, providing a genetically defined resistance control [1]. This validated mechanism enables researchers to confirm that observed phenotypic effects are DDR1-dependent rather than off-target mediated, a critical requirement for chemical probe qualification in target validation studies [2].

Selective DDR1 Kinase Profiling in Multi-Kinase Screening Programs

Select DDR1-IN-1 (hydrate) for kinase selectivity profiling and pathway analysis where DDR1-specific inhibition is required. KinomeScan profiling across 451 kinases confirms no off-target inhibition below 10 μM, validating DDR1-IN-1 as a clean pharmacological tool [1]. This contrasts with DDR1-IN-2, which inhibits Bcr-Abl (IC50 = 414 nM) and c-Kit (IC50 = 2500 nM), and clinical multi-kinase inhibitors like ponatinib that potently inhibit ABL alongside DDR1 [2]. Researchers investigating DDR1-specific signaling should procure DDR1-IN-1 (hydrate) to avoid confounding multi-kinase effects [3].

DDR1-PI3K/mTOR Pathway Crosstalk Studies in Colorectal Cancer Models

Procure DDR1-IN-1 (hydrate) for combinatorial studies investigating DDR1-PI3K/mTOR pathway interactions. Combined treatment with DDR1-IN-1 (250 nM) and the PI3K/mTOR inhibitor GSK2126458 (82.5 nM) reduces SNU-1040 colorectal cancer cell viability to 50% of control after 48 hours, compared to 123% and 70% for single agents respectively [1]. This validated combination provides a defined experimental framework for probing pathway crosstalk and compensatory signaling mechanisms [2].

Fibrosis and Kidney Disease Research Requiring Selective DDR1 Inhibition

Select DDR1-IN-1 (hydrate) for fibrosis research applications where DDR1-specific pharmacological inhibition is required. Excessive DDR1 signaling has been linked to the progression of fibrotic diseases including kidney fibrosis and atherosclerosis [1]. DDR1-IN-1 provides a validated selective probe for investigating DDR1-dependent fibrotic mechanisms without the confounding multi-kinase inhibition associated with clinical inhibitors like imatinib and ponatinib [2]. Researchers studying renal fibrosis, pulmonary fibrosis, or collagen-mediated pathological processes should procure DDR1-IN-1 (hydrate) for DDR1-specific pathway interrogation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDR1-IN-1 (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.